Dhx9-IN-7

DHX9 inhibition Cancer research Cellular target engagement

Dhx9-IN-7 (Compound 550) is a meticulously characterized DHX9 inhibitor, offering a cellular target engagement EC50 of 0.105 μM. This intermediate potency is strategically positioned between ultra-potent (e.g., ATX968, 8 nM) and weak analogs (e.g., DHX9-IN-14, 3.4 μM), enabling graded suppression of DHX9 activity. This makes it an optimal tool for dissecting dose-dependent cancer phenotypes without the confounding cytotoxicity of overly potent inhibitors. Procure this critical research tool to ensure high-confidence, compound-specific validation in your DHX9 signaling studies.

Molecular Formula C20H17ClF3N3O4S2
Molecular Weight 519.9 g/mol
Cat. No. B12376586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-7
Molecular FormulaC20H17ClF3N3O4S2
Molecular Weight519.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=C(C=N3)C(F)(F)F)OC
InChIInChI=1S/C20H17ClF3N3O4S2/c1-10-15(18-16(31-2)4-11(9-25-18)20(22,23)24)8-17(32-10)19(28)26-13-5-12(21)6-14(7-13)27-33(3,29)30/h4-9,27H,1-3H3,(H,26,28)
InChIKeyYGIGFGSHAHOBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhx9-IN-7: A Selective RNA Helicase DHX9 Inhibitor with Defined Cellular Potency for Cancer Research


Dhx9-IN-7 (also referred to as compound 550) is a small molecule inhibitor of the ATP-dependent RNA helicase DHX9 (RNA helicase A). It exhibits a cellular target engagement EC50 of 0.105 μM in DHX9 cellular assays . This compound is primarily employed as a research tool in oncology to dissect DHX9-mediated signaling pathways.

Why Generic DHX9 Inhibitors Cannot Be Substituted for Dhx9-IN-7 Without Experimental Validation


The DHX9 inhibitor landscape includes compounds with potencies spanning over three orders of magnitude (from low nanomolar to high micromolar EC50 values). Substituting one DHX9 inhibitor for another without rigorous confirmation of cellular target engagement and downstream functional effects can lead to divergent experimental conclusions . For instance, the 0.105 μM cellular EC50 of Dhx9-IN-7 positions it distinctly between ultra-potent compounds like ATX968 (8 nM) and weakly active analogs such as DHX9-IN-14 (3.4 μM) [1]. This potency gradient underscores the necessity of compound-specific validation in any DHX9-focused study.

Dhx9-IN-7 vs. Key DHX9 Inhibitors: A Quantitative Comparison of Cellular Potency for Informed Procurement


Dhx9-IN-7 vs. ATX968 (DHX9-IN-2): Differential Cellular Potency in DHX9 Target Engagement Assays

In cellular target engagement assays, Dhx9-IN-7 demonstrates an EC50 of 0.105 μM, whereas the related DHX9 inhibitor ATX968 (also known as DHX9-IN-2) exhibits a significantly lower EC50 of 0.054 μM in circBRIP1-expressing models and an IC50 of 8 nM in helicase unwinding assays . This indicates that ATX968 is approximately 2- to 13-fold more potent than Dhx9-IN-7 depending on the assay format.

DHX9 inhibition Cancer research Cellular target engagement

Dhx9-IN-7 vs. DHX9-IN-9: Comparative Cellular EC50 Values in DHX9 Inhibition

Dhx9-IN-7 displays an EC50 of 0.105 μM in DHX9 cellular target engagement assays, while DHX9-IN-9 (compound 509) exhibits a more potent EC50 of 0.0177 μM under similar assay conditions . This represents an approximate 6-fold difference in cellular potency.

DHX9 inhibitor Cancer Cellular assay

Dhx9-IN-7 vs. DHX9-IN-12: Contrasting Cellular Potencies in DHX9 Target Engagement

In DHX9 cellular target engagement assays, Dhx9-IN-7 demonstrates an EC50 of 0.105 μM, which is approximately 9-fold more potent than DHX9-IN-12 (EC50 = 0.917 μM) .

DHX9 Cancer Cellular EC50

Dhx9-IN-7 vs. DHX9-IN-14: Substantial Potency Differential in Cellular DHX9 Assays

Dhx9-IN-7 exhibits an EC50 of 0.105 μM in DHX9 cellular target engagement assays, whereas DHX9-IN-14 (compound 161) shows a much weaker EC50 of 3.4 μM under comparable assay conditions [1]. This corresponds to a 32-fold difference in potency.

DHX9 Cancer EC50 comparison

Validated Research Applications for Dhx9-IN-7 Based on Quantitative Potency Data


Investigating DHX9 Dependency in Cancer Cell Lines with Intermediate Potency Inhibition

The 0.105 μM cellular EC50 of Dhx9-IN-7 positions it as an optimal tool for probing DHX9 function in cancer cell lines where excessive inhibition may confound phenotypic interpretation. Compared to ultra-potent inhibitors like ATX968 (IC50 8 nM) , Dhx9-IN-7 offers a more graded suppression of DHX9 activity, allowing researchers to discern dose-dependent effects on cell proliferation, apoptosis, or migration without immediate cytotoxicity.

Comparative Pharmacology Studies Across the DHX9 Inhibitor Spectrum

Dhx9-IN-7 serves as a critical reference point in systematic potency comparisons. With an EC50 of 0.105 μM, it falls between high-potency agents (e.g., DHX9-IN-9, EC50 0.0177 μM) and low-potency compounds (e.g., DHX9-IN-12, EC50 0.917 μM) . This intermediate activity makes it ideal for benchmark assays designed to characterize novel DHX9 inhibitors or to validate target engagement across different chemical series.

Chemical Probe Development for DHX9-Mediated Signaling Pathways

The defined cellular potency of Dhx9-IN-7 (EC50 0.105 μM) supports its use as a chemical probe in pathway deconvolution studies. Its 32-fold higher potency relative to weak analogs like DHX9-IN-14 (EC50 3.4 μM) [1] ensures measurable target engagement at concentrations that minimize off-target liabilities, thereby increasing confidence that observed biological effects are DHX9-dependent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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